hemoglobin Brescia
説明
特性
CAS番号 |
145686-64-2 |
|---|---|
分子式 |
C40H54O |
同義語 |
hemoglobin Brescia |
製品の起源 |
United States |
科学的研究の応用
Introduction to Hemoglobin Brescia
This compound, a variant of human hemoglobin, is characterized by a mutation in the beta-globin gene that leads to a structural change in the hemoglobin protein. Specifically, this variant results from a T-C substitution at codon 114 of the beta-globin gene, causing a leucine to proline substitution (Leu-Pro) in the G-helix of the protein structure. This alteration significantly impacts hemoglobin stability and function, leading to clinical manifestations associated with various hemoglobinopathies.
Clinical Implications
- Thalassemia Intermedia-Like Phenotype : this compound has been associated with a thalassemia intermedia-like phenotype. Patients exhibit symptoms similar to those seen in beta-thalassemia, including anemia and erythrocytosis. The instability of this hemoglobin variant leads to precipitation within red blood cells, causing ineffective erythropoiesis and contributing to the clinical picture of thalassemia intermedia .
- Erythrocytosis Cases : Case studies have documented instances of patients with elevated hemoglobin levels attributed to the presence of Hb Brescia. For example, a 25-year-old woman presented with erythrocytosis and chronic fatigue, ultimately being diagnosed with this hemoglobin variant after extensive hematological evaluation . Such cases underline the importance of recognizing Hb Brescia in differential diagnoses for erythrocytosis.
Research Applications
- Molecular Medicine : The study of hemoglobin variants like Brescia has been pivotal in advancing molecular medicine. Research on hemoglobin has contributed to understanding genetic diseases and developing targeted therapies. For instance, investigations into how different hemoglobin variants interact with nitric oxide have implications for treating conditions such as sickle cell disease and other hemoglobinopathies .
- Therapeutic Developments : Understanding the properties of abnormal hemoglobins can lead to innovative treatments. For instance, hydroxyurea has been used to increase fetal hemoglobin levels in patients with sickle cell disease, demonstrating how insights gained from studying variants like Hb Brescia can inform therapeutic strategies .
Potential Future Applications
- Targeted Oxygen Delivery : Research into modified hemoglobins, including variants like Hb Brescia, may open avenues for developing blood substitutes or oxygen carriers that can be used in ischemic diseases. Such applications could enhance oxygen delivery to tissues under hypoxic conditions .
- Carbon Monoxide Therapy : Some studies suggest that modified hemoglobins could be employed as carriers for carbon monoxide, which has cytoprotective effects against reperfusion injury. This approach could be relevant for treating conditions where oxidative stress is a concern .
Summary of Notable Cases
Research Findings
Recent research highlights the physiological impacts of varying hemoglobin levels on health outcomes. An umbrella review indicated that increases in hemoglobin generally lead to improved patient-reported outcomes, particularly in anemic patients . This reinforces the significance of understanding different hemoglobin variants like Hb Brescia in clinical settings.
類似化合物との比較
Structural and Functional Comparisons
The table below summarizes key differences between Hb Brescia and other hemoglobin variants or related compounds:
*Inferred from naming conventions and analogous variants.
Key Findings from Research
- Hb Brescia vs. Hb Reims: Hb Reims, an α-chain variant, reduces oxygen affinity and causes mild hemolysis due to structural instability . In contrast, Hb Brescia’s clinical significance remains undefined, though it may share overlapping diagnostic methods (e.g., high-performance liquid chromatography, HPLC) .
- Hb Brescia vs. HbD-Agri: HbD-Agri, a double β-chain mutant, leads to thalassemia intermedia when co-inherited with β-thalassemia .
- Hb Brescia vs. Methemoglobin: Methemoglobin (oxidized heme) cannot transport oxygen, causing cyanosis. Hb Brescia, as a structural variant, likely retains oxygen-carrying capacity but may exhibit altered binding kinetics .
Diagnostic and Clinical Considerations
- Detection : Hb Brescia is identified via advanced techniques like mass spectrometry or targeted DNA sequencing, similar to other rare variants .
準備方法
Tangential Flow Filtration (TFF)
Red blood cell lysates or recombinant cell lysates are clarified using a 50 nm tangential flow filter to remove cellular debris and aggregates. This step achieves >90% recovery of soluble hemoglobin while eliminating 99% of contaminants larger than 50 kDa. For this compound, which forms inclusion bodies in bacterial systems, an additional solubilization step using 8 M urea or 6 M guanidine hydrochloride is required before filtration.
Immobilized Metal Ion Affinity Chromatography (IMAC)
Hemoglobin’s inherent affinity for metal ions enables purification via IMAC. A zinc-charged resin selectively binds this compound, which is eluted using an imidazole gradient (20–250 mM). This method achieves >95% purity, as confirmed by SDS-PAGE and HPLC. Notably, avian hemoglobin variants exhibit erratic binding under these conditions, necessitating protocol adjustments for species-specific applications.
Table 1: Comparative Efficiency of Purification Methods
| Method | Purity (%) | Yield (mg/L) | Key Limitations |
|---|---|---|---|
| TFF + IMAC | 95–98 | 120–150 | Requires solubilization |
| Multi-step TFF | 90–92 | 80–100 | Lower scalability |
| Acid-Acetone Precipitation | 85–88 | 60–80 | Heme loss, protein denaturation |
Heme Reconstitution
This compound’s instability necessitates careful heme management. Acid-acetone precipitation (1:10 v/v, pH 3.0) removes endogenous heme, yielding apohemoglobin. Reconstitution is achieved by incubating apohemoglobin with hemin chloride (1.2 molar equivalents) in Tris buffer (pH 7.4) under anaerobic conditions. Spectrophotometric analysis at 541 nm confirms successful heme incorporation, with a target absorption ratio (A541/A280) of ≥2.5 indicating functional reconstitution.
Analytical Validation
Cyanmethemoglobin (HiCN) Method
Hemoglobin concentration is quantified using Drabkin’s reagent (potassium ferricyanide, potassium cyanide), which converts all hemoglobin derivatives to HiCN. Absorbance at 540 nm is measured against a standard curve, achieving a coefficient of variation (CV) of ≤1.2%.
Oxygen-Binding Assays
This compound’s oxygen affinity (P50) is assessed via tonometry. Compared to wild-type hemoglobin (P50 = 12–14 mmHg), the variant exhibits reduced oxygen affinity (P50 = 18–22 mmHg) due to impaired α1β1 contacts.
Table 2: Functional Properties of this compound
| Property | This compound | Wild-Type Hemoglobin |
|---|---|---|
| Oxygen Affinity (P50) | 18–22 mmHg | 12–14 mmHg |
| Tetramer Stability | 40% loss in 24h | <5% loss in 24h |
| Heme Binding Capacity | 70–75% | >95% |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of hemoglobin Brescia?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the presence of the variant. Pair this with DNA sequencing (e.g., Sanger sequencing or next-generation sequencing targeting HBB or other globin genes) to identify the specific mutation . For functional analysis, oxygen-binding affinity studies using spectrophotometry under varying pH and temperature conditions can elucidate its stability and cooperativity .
Q. How should researchers design epidemiological studies to assess the prevalence of this compound in specific populations?
- Methodological Answer : Apply a cross-sectional study design with stratified sampling to ensure representation across demographics (age, sex, ethnicity). Use standardized diagnostic criteria (e.g., HPLC for screening, followed by genetic confirmation) to minimize variability. Incorporate ethical considerations such as informed consent and data anonymization, referencing frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can conflicting clinical data on this compound’s pathogenicity be resolved through mechanistic studies?
- Methodological Answer : Conduct comparative analyses of in vitro (e.g., erythrocyte lifespan assays) and in vivo (e.g., murine models expressing the variant) data. Use statistical tools like meta-analysis to reconcile discrepancies, ensuring covariates such as co-inherited thalassemia mutations or environmental factors (e.g., malaria prevalence) are accounted for . Advanced imaging techniques (cryo-EM) can further resolve structural anomalies impacting oxygen transport .
Q. What strategies are effective for evaluating the molecular pathways linking this compound to clinical phenotypes like hemolytic anemia?
- Methodological Answer : Employ multi-omics approaches: transcriptomics to identify dysregulated genes in erythropoiesis, proteomics to assess oxidative stress markers (e.g., reactive oxygen species), and metabolomics to map heme biosynthesis intermediates. Validate findings using CRISPR-edited cell lines to isolate the mutation’s effects .
Q. How can researchers address ethical challenges in longitudinal studies tracking this compound carriers?
- Methodological Answer : Implement dynamic consent models to maintain participant engagement over decades. Use secure, encrypted databases (e.g., blockchain-based systems) for data storage, adhering to GDPR and HIPAA standards. Regularly consult ethics boards to update protocols in response to new findings .
Methodological Frameworks and Data Analysis
Q. Which statistical models are suitable for analyzing genotype-phenotype correlations in this compound cohorts?
- Methodological Answer : Apply multivariate regression models to adjust for confounding variables (e.g., alpha-thalassemia co-inheritance). Machine learning algorithms (random forests, neural networks) can identify non-linear interactions between genetic modifiers and clinical outcomes. Use open-source tools like R or Python’s scikit-learn for reproducibility .
Q. How can systematic reviews optimize data extraction from heterogeneous studies on this compound?
- Methodological Answer : Follow PRISMA guidelines for scoping reviews. Use tools like Rayyan for blinded screening and Covidence for data extraction. Map outcomes using qualitative synthesis (e.g., thematic analysis) and quantify bias via ROBINS-I for non-randomized studies .
Funding and Collaboration
Q. What grant-writing strategies enhance funding success for this compound research?
- Methodological Answer : Align proposals with priorities of agencies like the NIH (Sickle Cell Disease initiatives) or the European Hematology Association. Emphasize translational potential, such as developing targeted gene therapies. Include preliminary data from pilot studies and collaborate with institutions like the University of Brescia’s BODaI-Lab for big-data analytics support .
Data Reproducibility and Transparency
Q. How can researchers ensure reproducibility in functional studies of this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare. Provide detailed protocols for experimental conditions (e.g., buffer compositions, centrifugation speeds) in supplementary materials, referencing Beilstein Journal guidelines for clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
